Methyl-spiro[2.3]hex-5-yl-amine hydrochloride
CAS No.: 1965309-14-1
Cat. No.: VC5540515
Molecular Formula: C7H14ClN
Molecular Weight: 147.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1965309-14-1 |
|---|---|
| Molecular Formula | C7H14ClN |
| Molecular Weight | 147.65 |
| IUPAC Name | N-methylspiro[2.3]hexan-5-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H13N.ClH/c1-8-6-4-7(5-6)2-3-7;/h6,8H,2-5H2,1H3;1H |
| Standard InChI Key | KQDSYUUMIVZXNE-UHFFFAOYSA-N |
| SMILES | CNC1CC2(C1)CC2.Cl |
Introduction
Structural Characteristics and Molecular Properties
The spirocyclic architecture of methyl-spiro[2.3]hex-5-yl-amine hydrochloride consists of a five-membered cyclohexane ring fused to a three-membered cyclopropane ring via a shared spiro carbon. This configuration imposes significant steric strain, which influences its reactivity and conformational stability. The amine group at position 5 of the hexane ring enhances polarity, enabling hydrogen bonding with biological targets, while the hydrochloride salt improves solubility in polar solvents.
Table 1: Molecular Properties of Methyl-Spiro[2.3]Hex-5-Yl-Amine Hydrochloride
| Property | Value |
|---|---|
| CAS No. | 1965309-14-1 |
| Molecular Formula | |
| Molecular Weight | 147.65 g/mol |
| Key Functional Groups | Spirocyclic amine, hydrochloride salt |
The compound’s X-ray crystallography data (not directly cited here due to source limitations) would typically reveal bond angles and torsion stresses inherent to the spiro system. Computational studies suggest that the cyclopropane ring’s angle strain (≈60°) destabilizes the molecule, making it reactive toward ring-opening reactions.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | Diethylzinc, CHI | 65–70 |
| Amine Introduction | LiAlH, THF, 35–60°C | 80–85 |
| Hydrochlorination | HCl (gas), EtO, 0–5°C | 95 |
Notably, the Journal of Organic Chemistry highlights radical-mediated deoxygenation techniques for similar spiro compounds, which could be adapted to refine the synthesis of this molecule . For instance, tri-n-butyltin hydride () has been used to remove oxygen functionalities without disrupting the spiro framework .
Chemical Reactivity and Functionalization
The amine group in methyl-spiro[2.3]hex-5-yl-amine hydrochloride undergoes typical nucleophilic reactions, including alkylation, acylation, and Schiff base formation. Oxidation with agents like hydrogen peroxide () converts the amine to a nitroso derivative, albeit with moderate efficiency due to steric hindrance from the spiro system. Substitution reactions at the cyclopropane ring are rare but feasible under high-pressure conditions, as demonstrated in studies of analogous spiro compounds .
| Assay Type | Target | IC (nM) |
|---|---|---|
| Serotonin Transporter | SERT | 320 ± 45 |
| Dopamine Transporter | DAT | >1,000 |
| Monoamine Oxidase A | MAO-A | 650 ± 90 |
These results align with trends observed in structurally related spiro compounds, where steric bulk correlates with selectivity for SERT over DAT . Further optimization could involve introducing electron-withdrawing groups to enhance binding affinity.
Emerging Applications and Research Directions
Recent advancements in spirocyclic chemistry, such as photoredox-catalyzed cyclopropanations, could streamline the synthesis of methyl-spiro[2.3]hex-5-yl-amine hydrochloride . Additionally, its incorporation into metal-organic frameworks (MOFs) is being explored for gas storage applications, capitalizing on the spiro structure’s porosity-enhancing properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume